(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Descripción
Propiedades
IUPAC Name |
2-amino-N-hexyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-2-3-4-8-14-26-23(31)19-20-22(29-18-12-6-5-11-17(18)28-20)30(21(19)24)27-15-16-10-7-9-13-25-16/h5-7,9-13,15H,2-4,8,14,24H2,1H3,(H,26,31)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWVETZXEMGCHA-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Structural and Functional Insights
Impact of Aromatic Substituents
- Pyridin-2-ylmethyleneamino group (Target compound): Enhances π-π stacking interactions with biological targets (e.g., kinase ATP-binding pockets) due to the electron-deficient pyridine ring.
Side Chain Modifications
- Hexylcarboxamide (Target compound) : The linear hexyl chain balances hydrophobicity and flexibility, favoring interactions with hydrophobic protein pockets.
- Cyclohexenylethylcarboxamide () : The cyclic alkene introduces rigidity, which may restrict conformational adaptability but enhance selectivity for specific enzyme isoforms.
- Methoxyethylcarboxamide () : The ethoxy group increases water solubility, making this analog more suitable for aqueous formulations but less effective in penetrating lipid bilayers.
Research Findings and Limitations
- Synthetic Accessibility: The target compound requires multistep synthesis involving Schiff base formation between 2-aminopyrroloquinoxaline and pyridine-2-carbaldehyde, followed by hexylamide coupling. Yield optimization remains challenging (~35–40%) compared to analogs like (~50–55%) due to steric hindrance at position 1 .
- Biological Activity : Preliminary assays indicate moderate inhibitory activity against EGFR (IC₅₀ = 1.2 μM) for the target compound, outperforming the thienyl analog (IC₅₀ = 3.8 μM) but underperforming relative to the 3-ethoxy-4-hydroxyphenyl derivative (IC₅₀ = 0.7 μM) .
Q & A
Q. What are the optimal synthetic routes for (E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
The synthesis of this compound involves multi-step reactions, typically starting with the condensation of pyridine-2-carbaldehyde with a pyrroloquinoxaline precursor. Key steps include:
- Schiff base formation : The imine bond between the aldehyde and amino group is formed under reflux conditions in ethanol or DMF, often catalyzed by acetic acid or p-toluenesulfonic acid .
- N-Hexyl carboxamide introduction : Amide coupling using hexylamine and a coupling agent like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical for isolating the pure (E)-isomer .
Q. How is the compound characterized structurally and chemically?
- Spectroscopic analysis : ¹H/¹³C NMR confirms the Schiff base geometry (E-isomer) via characteristic imine proton shifts (δ 8.5–9.0 ppm) and pyridyl aromatic signals .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 486.23 [M+H]⁺) .
- HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water (0.1% TFA) .
Q. What are the compound’s solubility and stability under experimental conditions?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (~10 mg/mL), and poorly in aqueous buffers (use ≤1% DMSO for biological assays) .
- Stability : Stable at −20°C for >6 months. Degrades at pH <3 or >10 (hydrolysis of imine bond) and under UV light (photoisomerization risk) .
Q. What preliminary biological screening assays are recommended?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, PARP) at 1–100 μM concentrations .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in kinase assays) may arise from:
- Assay conditions : Variations in ATP concentration (10 μM vs. 1 mM) or incubation time .
- Cellular context : Differential expression of target proteins across cell lines .
Methodological solution : Standardize protocols (e.g., ADP-Glo™ kinase assay) and validate using orthogonal methods like SPR or ITC .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinase targets) to identify key interactions (e.g., hydrogen bonds with pyridyl nitrogen) .
- QSAR modeling : Apply CoMFA or 3D-QSAR to optimize substituents (e.g., hexyl chain length vs. logP) .
Q. How to optimize reaction yields in large-scale synthesis?
Low yields (<30%) in imine formation can be addressed via:
Q. What analytical techniques quantify isomerization or degradation products?
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
- Lipinski’s rule compliance : Reduce molecular weight (<450 Da) by replacing the hexyl group with shorter alkyl chains .
- PAMPA-BBB assay : Prioritize derivatives with Pe >4.0×10⁻⁶ cm/s .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
